6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, with the molecular formula C17H10Cl3NO2, features a quinoline core substituted with a methyl group at position 6 and a trichlorophenyl group at position 2, along with a carboxylic acid group at position 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-amino-3-methylbenzoic acid with 2,3,4-trichlorobenzaldehyde under acidic conditions, followed by cyclization to form the quinoline ring . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce reaction times, improve yields, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and halogenated quinolines .
Scientific Research Applications
6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis and disrupt cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Methylquinoline: A simpler quinoline derivative with a methyl group at position 6.
Quinolinic acid: A quinoline derivative with a carboxylic acid group at position 2.
Uniqueness
6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C17H10Cl3NO2 |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
6-methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10Cl3NO2/c1-8-2-5-13-10(6-8)11(17(22)23)7-14(21-13)9-3-4-12(18)16(20)15(9)19/h2-7H,1H3,(H,22,23) |
InChI Key |
CBYZRAUNPBAREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.